molecular formula C8H11BrO B1374781 1-(4-Bromocyclohex-3-en-1-yl)ethanone CAS No. 651358-93-9

1-(4-Bromocyclohex-3-en-1-yl)ethanone

Cat. No.: B1374781
CAS No.: 651358-93-9
M. Wt: 203.08 g/mol
InChI Key: MFZYGUCXBQSIAS-UHFFFAOYSA-N
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Description

1-(4-Bromocyclohex-3-en-1-yl)ethanone is a chemical compound with the molecular formula C8H11BrO and a molecular weight of 203.08 g/mol . . This compound is characterized by the presence of a bromine atom attached to a cyclohexene ring, which is further connected to an ethanone group. The compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1-(4-Bromocyclohex-3-en-1-yl)ethanone involves several steps. One common method includes the bromination of cyclohexene followed by the introduction of an ethanone group. The reaction conditions typically involve the use of bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is carried out at low temperatures to control the addition of bromine to the cyclohexene ring .

Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to ensure consistent quality and yield of the compound. These methods often employ catalysts and optimized reaction conditions to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

1-(4-Bromocyclohex-3-en-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield a carboxylic acid, while reduction with sodium borohydride can produce an alcohol.

Comparison with Similar Compounds

1-(4-Bromocyclohex-3-en-1-yl)ethanone can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(4-bromocyclohex-3-en-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrO/c1-6(10)7-2-4-8(9)5-3-7/h4,7H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZYGUCXBQSIAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC(=CC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743092
Record name 1-(4-Bromocyclohex-3-en-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651358-93-9
Record name 1-(4-Bromocyclohex-3-en-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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